![molecular formula C28H20ClN3OS B10852227 (E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one](/img/structure/B10852227.png)
(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
NSC-640566 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-640566 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its role in detoxification pathways and biosynthetic processes. In medicine, it is being investigated for its potential therapeutic applications, particularly in the treatment of insomnia . In industry, it is used in the synthesis of various compounds and materials .
Mechanism of Action
The mechanism of action of NSC-640566 involves its role as a quinone reductase. It exerts its effects by catalyzing the reduction of quinones to hydroquinones, which are then conjugated and excreted from the body. The molecular targets and pathways involved include the vitamin K-dependent gamma-carboxylation of glutamate residues in prothrombin synthesis .
Comparison with Similar Compounds
NSC-640566 can be compared with other similar compounds, such as Quinone oxidoreductase 2 (QR2) and NRH:quinone oxidoreductase 2 (NQO2). These compounds share similar functions and mechanisms of action but may differ in their specific applications and properties .
Properties
Molecular Formula |
C28H20ClN3OS |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H20ClN3OS/c1-19-27(26(33)17-14-20-12-15-23(29)16-13-20)34-28(30-19)32-25(22-10-6-3-7-11-22)18-24(31-32)21-8-4-2-5-9-21/h2-18H,1H3/b17-14+ |
InChI Key |
CDTBUKVBQVDVBD-SAPNQHFASA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)/C=C/C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


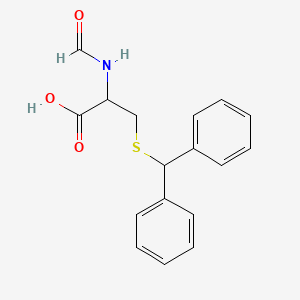
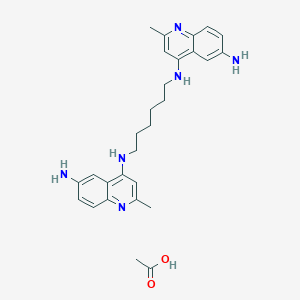
![1-methyl-N-[(E)-(1-methyl-4-quinolylidene)amino]quinolin-4-imine](/img/structure/B10852152.png)
![1,4-Dihydroxy-2-[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B10852168.png)
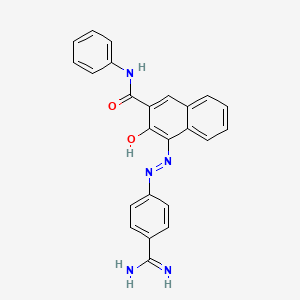
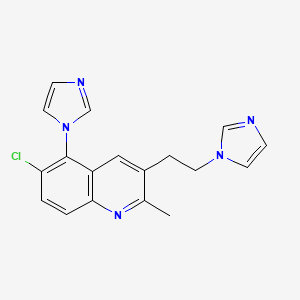
![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)
![Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B10852206.png)
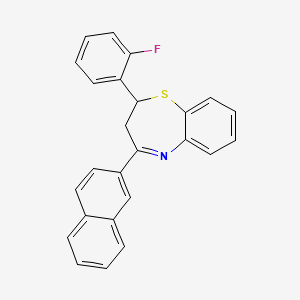
![10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)
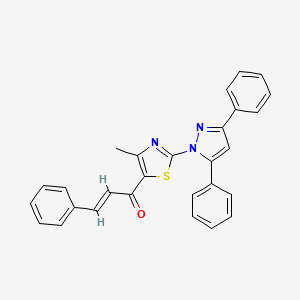
![10-[3-(Diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride](/img/structure/B10852222.png)
![(2E,4E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]-4-methyl-5-phenyl-penta-2,4-dien-1-one](/img/structure/B10852228.png)
![10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B10852239.png)
